molecular formula C13H18N2O3 B15280672 Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-40-1

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B15280672
CAS No.: 33484-40-1
M. Wt: 250.29 g/mol
InChI Key: FCCHWXLTLTTYRR-UHFFFAOYSA-N
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Description

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core. Its structure includes a propyl ester group at position 3 and a methyl substituent at position 5.

Properties

CAS No.

33484-40-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

propyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-3-7-18-13(17)10-8-14-11-6-4-5-9(2)15(11)12(10)16/h8-9H,3-7H2,1-2H3

InChI Key

FCCHWXLTLTTYRR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN=C2CCCC(N2C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification with propyl alcohol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrido[1,2-a]pyrimidines .

Scientific Research Applications

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The activity and physicochemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
(6R)-6-Methyl-4-oxo-...-3-carboxamide Carboxamide (C3), R-methyl (C6) 207.23 Stereospecific activity (R-configuration); improved solubility vs. esters
Butyl 6-methyl-4-oxo-...-3-carboxylate Butyl ester (C3), methyl (C6) ~253.3 (est.) Increased lipophilicity vs. propyl ester; similar safety profile
Ethyl 2-hydroxy-4-oxo-...-3-carboxylate Ethyl ester (C3), hydroxyl (C2) 238.24 Hydroxyl group enhances hydrogen bonding; lower logP vs. propyl analog
Compound 34 (from antiallergic study) (Arylamino)methylene (C9), carboxylic acid (C3) N/A 10,000x activity boost vs. parent compound 1; substituent at C9 critical

Ester Chain Length and Pharmacokinetics

  • Propyl vs. Ethyl esters : The propyl ester (target compound) balances lipophilicity (logP ~2.5–3.0) and solubility better than the ethyl ester (logP ~2.0–2.5) . This may enhance oral bioavailability.

Stereochemical and Functional Group Effects

  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., ) exhibit higher aqueous solubility but reduced cell permeability compared to esters .

Substituent Position and Activity

  • Position 9 modifications: Introduction of an (arylamino)methylene group at C9 (as in compound 34) dramatically enhances antiallergic activity, highlighting the importance of this position for pharmacological optimization .

Key Research Findings

Antiallergic Activity : The parent carboxylic acid (compound 1, lacking substituents at C9) shows weak activity. Propyl 6-methyl-4-oxo-...-3-carboxylate may exhibit intermediate potency due to its ester group, but it lacks the C9 modifications that boost activity in compound 34 .

Safety Profiles : Butyl and propyl esters share similar safety warnings (e.g., P210: "Keep away from heat"), but longer-chain esters may pose higher storage and handling risks .

Synthetic Utility : Propyl esters are often intermediates for prodrugs, as esterases can hydrolyze them in vivo to release active carboxylic acids .

Biological Activity

Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_2O_3 with a molecular weight of 218.24 g/mol. The compound features a pyrido[1,2-a]pyrimidine scaffold which is known for its diverse biological activities.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrido[1,2-a]pyrimidine derivatives. For instance:

  • In vitro studies have demonstrated that compounds with similar structures can inhibit various human tumor cell lines at subnanomolar concentrations. The mechanism often involves selective uptake via folate receptors and inhibition of key enzymes such as GARFTase (Glycinamide ribonucleotide formyltransferase) .
  • Case Study : A derivative of pyrido[1,2-a]pyrimidine was shown to exhibit significant in vivo antitumor efficacy with modest toxicity levels. This suggests that the compound could be a candidate for selective tumor targeting therapies .

Enzyme Inhibition

The biological activity of this compound may also involve inhibition of specific enzymes:

  • Dihydrofolate reductase (DHFR) : Compounds in this class have been identified as inhibitors of DHFR, which is crucial in nucleotide synthesis and cell proliferation .

The mechanisms by which this compound exerts its biological effects include:

  • Folate Receptor-Mediated Uptake : The compound’s structure allows it to mimic folic acid, facilitating selective uptake by cancer cells that overexpress folate receptors .
  • Enzyme Inhibition : By inhibiting enzymes like GARFTase and DHFR, the compound disrupts critical metabolic pathways in rapidly dividing cells.

Data Tables

Activity Mechanism Reference
Antitumor ActivityInhibition of GARFTase
Enzyme InhibitionInhibition of DHFR
Folate Receptor TargetingSelective uptake by cancer cells

Research Findings

  • Synthesis and Characterization : The compound can be synthesized through various organic reactions involving pyridine derivatives and carboxylic acid esters .
  • Pharmacological Potential : Research indicates promising pharmacological profiles for related compounds in terms of anticancer activity and enzyme inhibition .

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